

validating Sulfaquinoxaline detection methods according to ICH guidelines

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Compound Focus: Sulfaquinoxaline

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HPLC Method Comparison for Sulfaquinoxaline Analysis

The table below summarizes and compares two distinct HPLC methods developed for the determination of **Sulfaquinoxaline**, highlighting their key validation parameters and experimental conditions.

Feature	Method 1: Stability-Indicating HPLC [1]	Method 2: Routine QC HPLC [2]
Analytical Goal	Stability study & simultaneous determination in complex veterinary formulations	Simultaneous assay of two APIs in a powder dosage form
Drugs Detected	Sulfaquinoxaline (SUL), Amprolium (AMP), Diaveridine (DIV), Vitamin K3 (VIT K3)	Sulfaquinoxaline Sodium, Amprolium Hydrochloride
Stationary Phase	Supelcosil C18 column	C-18 RP-Amide column (25 cm x 4.6 mm, 5µm)
Mobile Phase	0.05 M KH ₂ PO ₄ : Acetonitrile = 80:20 (v/v) [1]	Phosphate buffer : Acetonitrile = 30:70 (v/v) [2]
Flow Rate	2.0 mL/min [1]	1.0 mL/min [2]

Feature	Method 1: Stability-Indicating HPLC [1]	Method 2: Routine QC HPLC [2]
Detection Wavelength	260 nm [1]	263 nm [2]
Linearity Range (SUL)	20.0 - 60.0 µg/mL [1]	0.08 - 0.12 mg/mL (equivalent to 80 - 120 µg/mL) [2]
Validation Highlights	Full ICH validation; Stability-indicating capability confirmed via stress tests; Greenness assessment [1]	ICH validation; Precision RSD < 2% [2]

Detailed Experimental Protocols

Stability-Indicating Method Development and Validation [1]

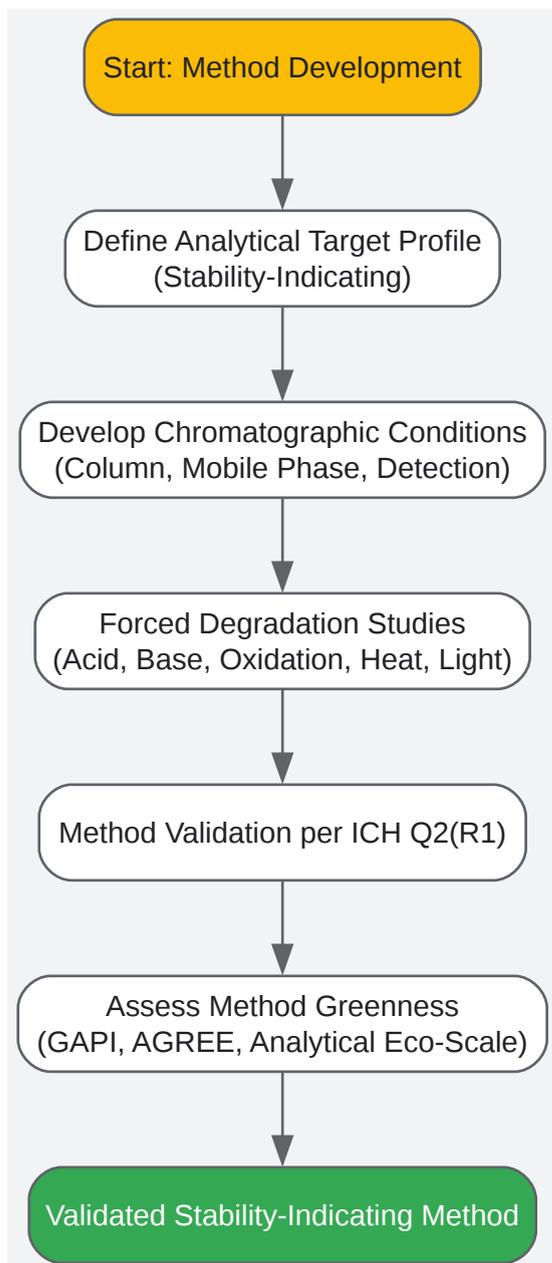
This method is designed to reliably measure multiple anticoccidial drugs, even in the presence of their degradation products.

- **Chromatographic Conditions:**
 - **Column:** A Supelcosil C18 column was used.
 - **Mobile Phase:** A mixture of 0.05 M Potassium Dihydrogen Phosphate (KH₂PO₄) buffer and acetonitrile in a ratio of 80:20 (v/v).
 - **Flow Rate:** 2.0 mL per minute.
 - **Detection:** A UV detector set at 260 nm.
 - **Analysis Mode:** Isocratic elution.
- **Sample Preparation:** The method involves preparing sample solutions from veterinary formulations within the specified linearity range, followed by filtration or dilution as needed.
- **Key Validation Steps (as per ICH):**
 - **Specificity:** Verified by subjecting the drug substances to various stress conditions (e.g., acid, base, oxidation, thermal, and photolytic stress). The method demonstrated its ability to resolve

the main drugs from degradation products, confirming its stability-indicating property.

- **Linearity:** The method was proven linear over the range of 20.0-60.0 µg/mL for **Sulfaquinoxaline** and Amprolium. The correlation coefficient was likely ≥ 0.999 , as is standard for validated methods.
- **Precision:** The results of the precision study, expressed as %RSD (Relative Standard Deviation), were within acceptable ICH limits (typically $\leq 2.0\%$), indicating high repeatability and intermediate precision.

The following diagram illustrates the logical workflow for establishing a stability-indicating method:



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Routine Quality Control (QC) Method [2]

This method is optimized for the efficient and precise simultaneous assay of two active ingredients in a powder formulation.

- **Chromatographic Conditions:**
 - **Column:** A C-18 RP-Amide column (25.0 cm × 4.6 mm, 5µm particle size) was used.
 - **Mobile Phase:** A mixture of Phosphate buffer and Acetonitrile in a ratio of 30:70 (v/v).
 - **Flow Rate:** 1.0 mL per minute.
 - **Detection:** UV detection at 263 nm.
 - **Analysis Mode:** Isocratic elution.
- **Sample Preparation:** Samples were prepared to achieve a final concentration within the linear range of 0.08–0.12 mg/mL for both analytes.
- **Key Validation Steps:**
 - The method was validated for **specificity, accuracy, precision, linearity, range, ruggedness, and robustness** as per ICH guidelines.
 - The **precision** was confirmed with an RSD of less than 2% for both **Sulfaquinoxaline** Sodium and Amprolium Hydrochloride, demonstrating excellent repeatability.

Interpretation and Comparison for Professionals

- **Choosing the Right Method:** The **stability-indicating method [1]** is superior for forced degradation studies, shelf-life determination, and analyzing complex formulations with more than two active ingredients. The **routine QC method [2]** is highly efficient for high-throughput quality control labs focused on rapid and precise assay of binary mixtures.
- **Industry Context:** The use of drug combinations like **Sulfaquinoxaline** with Amprolium or Diaveridine is a well-established strategy in veterinary medicine to control coccidiosis, a significant parasitic disease in poultry [1] [3]. These analytical methods are critical for ensuring the safety and efficacy of these combination therapies.
- **Modern Method Assessment:** The 2025 study highlights a growing trend in analytical chemistry: the assessment of a method's environmental impact. The use of tools like **AGREE** and **Analytical Eco-Scale** provides a quantitative measure of a method's "greenness," which is an increasingly important factor in sustainable lab practices [1].

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